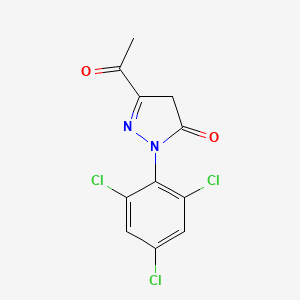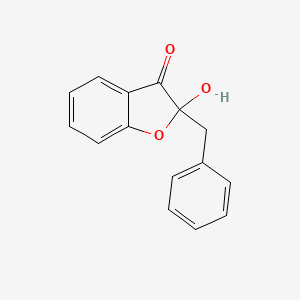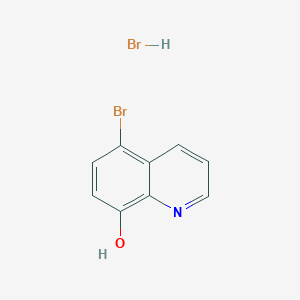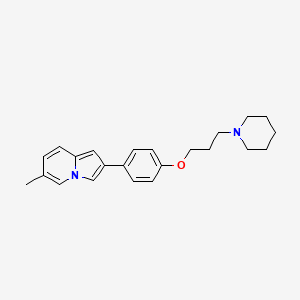
7,9-Diamino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,9-Diamino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide is a compound belonging to the acridine family, known for its broad spectrum of biological activities. Acridine derivatives have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. This compound, in particular, has shown promise due to its unique structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Diamino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide typically involves the following steps:
Formation of the acridine core: This is achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino groups: Amination reactions are employed to introduce the amino groups at the 7 and 9 positions.
Attachment of the N-(2-(dimethylamino)ethyl) group: This step involves the reaction of the acridine core with 2-(dimethylamino)ethylamine under suitable conditions.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
7,9-Diamino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under suitable conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
7,9-Diamino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide has been extensively studied for its applications in:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Acts as a DNA intercalator, making it useful in studying DNA interactions and as a fluorescent probe.
Medicine: Exhibits anticancer, antimicrobial, and antiviral activities. .
Industry: Used in the production of dyes and pigments due to its fluorescent properties.
作用机制
The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs. This intercalation disrupts the normal function of DNA, inhibiting the activity of topoisomerases I and II. These enzymes are essential for DNA replication and repair, and their inhibition leads to cell death, particularly in rapidly dividing cancer cells .
相似化合物的比较
Similar Compounds
- N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA)
- Triazoloacridone (C-1305)
- Amsacrine (m-AMSA)
Uniqueness
7,9-Diamino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide is unique due to the presence of amino groups at the 7 and 9 positions, which enhance its DNA intercalating ability and biological activity. Compared to similar compounds, it exhibits a broader spectrum of activity and higher potency in inhibiting topoisomerases .
属性
CAS 编号 |
89459-59-6 |
|---|---|
分子式 |
C18H21N5O |
分子量 |
323.4 g/mol |
IUPAC 名称 |
7,9-diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H21N5O/c1-23(2)9-8-21-18(24)13-5-3-4-12-16(20)14-10-11(19)6-7-15(14)22-17(12)13/h3-7,10H,8-9,19H2,1-2H3,(H2,20,22)(H,21,24) |
InChI 键 |
MESTWGKPHTYEDG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=CC(=C3)N)N=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12915767.png)





![3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12915807.png)

![2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12915814.png)



![2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12915862.png)
![3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915873.png)
